molecular formula C9H7ClO B8772161 3-Vinylbenzoyl chloride CAS No. 20161-52-8

3-Vinylbenzoyl chloride

Cat. No. B8772161
Key on ui cas rn: 20161-52-8
M. Wt: 166.60 g/mol
InChI Key: ASAANMJKRKZQQI-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

3-Vinylbenzoyl chloride is saturated with ammonia gas to afford an immediate precipitate. This mixture is poured into EtOAc and extracted with water and brine. The EtOAc is dried, filtered, and concentrated to afford the title compound: mp=128-130° C.; 1H NMR (CDCl3) δ 7.86 (d, J=1.3 Hz, 1H), 7.66 (dd, J=8.6, 1.0 Hz, 1H), 7.57 (d, 7.8 Hz, 1H), 7.41 (t, 7.8 Hz, 1H), 6.75 (dd, J=17.4, 10.9 Hz, 1H), 6.05 (br s, 1H), 5.83 (d, J=17.9 Hz, 1H), 5.61 (br s, 1H), 5.34 (d, J=10.9 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7])=[CH2:2].[NH3:12]>CCOC(C)=O>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH2:12])=[O:7])=[CH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford an immediate precipitate
EXTRACTION
Type
EXTRACTION
Details
extracted with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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